molecular formula C10H10N2O B15291889 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B15291889
M. Wt: 174.20 g/mol
InChI Key: GSWJLAYZGZHYKW-UJNFCWOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic 3-azabicyclo[3.1.0]hexane core with substituents at the 1- and 2-positions: a nitrile (–CN) and a furan-2-yl group, respectively. The stereochemistry (1R,2R,5R) defines its spatial arrangement, and the "rac" designation indicates a racemic mixture of enantiomers.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-10-4-7(10)5-12-9(10)8-2-1-3-13-8/h1-3,7,9,12H,4-5H2/t7-,9-,10+/m0/s1

InChI Key

GSWJLAYZGZHYKW-UJNFCWOMSA-N

Isomeric SMILES

C1[C@@H]2[C@]1([C@@H](NC2)C3=CC=CO3)C#N

Canonical SMILES

C1C2C1(C(NC2)C3=CC=CO3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves multiple steps, including the formation of the bicyclic core and the introduction of the furan and nitrile groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Introduction: Introduction of the furan ring and nitrile group through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Substitution reactions at various positions on the bicyclic core and furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amines derived from the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Variations

Compound A : rac-(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
  • Substituents : Bromopyridyl group replaces the furan-2-yl; dihydrochloride salt.
  • Molecular Weight : 295.57 g/mol (vs. estimated ~250–300 g/mol for the target compound).
  • The absence of a nitrile group limits electron-withdrawing effects .
Compound B : rac-(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride
  • Substituents : Trifluoromethylphenyl group and difluoro modifications.
  • Molecular Weight : 299.7 g/mol.
  • The stereochemistry (1R,2R,5S) alters the spatial orientation compared to the target compound’s 1R,2R,5R configuration .
Compound C : Betovumelinum [(1R,5R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane]
  • Substituents : Oxadiazole ring replaces furan.
  • Pharmacology : Acts as a muscarinic receptor agonist. The oxadiazole’s electron-deficient nature may enhance receptor binding compared to furan’s aromatic π-system .

Functional Group Comparisons

Compound Core Structure Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Properties
Target Compound 3-azabicyclo[3.1.0]hexane Furan-2-yl Nitrile (–CN) ~250–300 (estimated) Electron-withdrawing nitrile; aromatic furan
(1R,2S,5S)-3-azabicyclo... 3-azabicyclo[3.1.0]hexane Carboxylic acid 127.14 High polarity; melting point 224–230°C
AS58584 3-azabicyclo[3.1.0]hexane Carboxylic acid (HCl) Enhanced solubility due to HCl salt
JR-0533 3-azabicyclo[3.1.0]hexane tert-Butoxycarbonyl Carboxylic acid Protected amine for peptide synthesis

Stereochemical and Structural Impacts

  • Stereochemistry : The 1R,2R,5R configuration in the target compound contrasts with analogs like Compound B (1R,2R,5S), which may lead to divergent binding affinities in chiral environments .
  • Bicyclic Modifications : Derivatives like (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane () feature a [2.1.1] bicyclic system, reducing ring strain compared to [3.1.0] systems but altering conformational flexibility .

Biological Activity

The compound rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile, with the CAS number 2227828-82-0, belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in cancer research. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O
  • Molar Mass : 174.2 g/mol
  • Structure : The compound features a bicyclic structure that is integral to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activity, particularly in the context of cancer treatment. The following sections detail various aspects of its biological effects.

Antitumor Activity

A series of studies have evaluated the antiproliferative effects of compounds containing the 3-azabicyclo[3.1.0]hexane framework. Notably, this compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
K562 (human leukemia)4.2 - 24.1Induces apoptosis and cell cycle arrest
HeLa (cervical carcinoma)4.5 - 22.0Disruption of actin filaments and cell motility
CT26 (mouse colon carcinoma)5.0 - 20.0Induces cell cycle changes and apoptosis

The compound has been shown to affect the distribution of cells across different phases of the cell cycle, leading to an accumulation in the SubG1 phase indicative of apoptosis .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation.
  • Cell Cycle Arrest : It affects the progression through the cell cycle phases, particularly S and G2/M phases, which is crucial for inhibiting tumor growth.
  • Metastatic Potential Reduction : The compound reduces cell motility and alters cytoskeletal dynamics by affecting actin filament organization in treated cells .

In Vitro Studies

In vitro experiments have shown that treatment with this compound results in:

  • Significant reduction in viable cell counts in HeLa and CT26 cells after exposure to concentrations as low as 10 µg/mL.
  • Morphological changes in treated cells, including reduced filopodia formation and altered actin distribution.

In Vivo Studies

Preliminary in vivo studies conducted on Balb/C mice demonstrated that administration of the compound significantly inhibited tumor growth dynamics compared to control groups . These findings suggest potential for further development as an antitumor agent.

Q & A

Q. Basic Research Focus :

  • Solubility : Furan’s hydrophobicity reduces aqueous solubility vs. pyridine analogs; quantify via shake-flask method (logP ~2.5 predicted) .
  • Electron-Deficient Character : Furan’s electron-rich nature may enhance π-stacking but reduce metabolic stability. Compare with thiophene or pyrrole derivatives via Hammett σ constants .

Advanced Consideration :
Use QSPR models to correlate furan’s electronic parameters (e.g., HOMO-LUMO gap) with bioactivity, guiding lead optimization .

What analytical techniques are critical for characterizing enantiomeric excess (ee) in resolved forms of this compound?

Q. Basic Research Focus :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA gradients; validate method robustness via ICH guidelines .
  • Polarimetry : Cross-validate ee% with HPLC data, noting the compound’s specific rotation ([α]D ~+15° to +30° estimated) .

Advanced Consideration :
Apply VCD (vibrational circular dichroism) spectroscopy for absolute configuration determination, particularly if crystallization for X-ray is challenging .

What in vivo models are appropriate for preclinical evaluation of this compound’s pharmacokinetics?

Q. Basic Research Focus :

  • Rodent Models : Assess oral bioavailability and brain penetration (logBB) via cassette dosing, given the compound’s small size (MW ~230) and moderate logP .
  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and urine, focusing on nitrile-to-amide conversion .

Advanced Consideration :
Employ transgenic CYP450-humanized mice to predict human-specific metabolism and potential drug-drug interactions .

How can structure-activity relationship (SAR) studies guide optimization of this compound’s azabicyclo core?

Q. Basic Research Focus :

  • Ring Strain Modulation : Introduce substituents (e.g., methyl groups) at bridgehead positions to alter strain and conformational flexibility, monitoring via NMR coupling constants .
  • Nitrile Bioisosteres : Replace –CN with –CF₃ or –SO₂CH₃ to compare potency and metabolic stability .

Advanced Consideration :
Leverage fragment-based drug discovery (FBDD) to screen minimal azabicyclo fragments against target proteins, identifying critical pharmacophores .

What regulatory considerations apply to the preclinical development of azabicyclo[3.1.0]hexane-based candidates?

Q. Basic Research Focus :

  • Genotoxicity : Conduct Ames tests to rule out mutagenicity from the nitrile group or furan-derived metabolites .
  • Impurity Profiling : Follow ICH M7 guidelines to control mutagenic impurities (e.g., alkylating agents from synthesis) .

Advanced Consideration :
Engage with the FDA’s pre-IND program to align toxicology study designs with azabicyclo-specific risk assessments (e.g., neurotoxicity screening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.